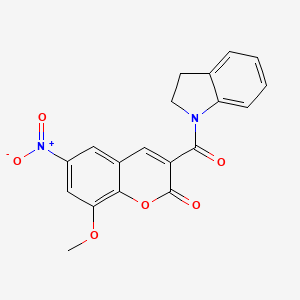
N-benzyl-N',N''-diphenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N',N''-diphenylguanidine (BDG) is a chemical compound that has been extensively studied for its various applications in scientific research. BDG is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound is widely used in the pharmaceutical industry as a reagent for the synthesis of various drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer.
Wirkmechanismus
N-benzyl-N',N''-diphenylguanidine is known to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the uptake of dopamine and norepinephrine in the brain. These mechanisms of action suggest that N-benzyl-N',N''-diphenylguanidine may have potential therapeutic applications in the treatment of various diseases, including depression and Parkinson's disease.
Biochemical and Physiological Effects
N-benzyl-N',N''-diphenylguanidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of depression and Parkinson's disease. N-benzyl-N',N''-diphenylguanidine has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N',N''-diphenylguanidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-benzyl-N',N''-diphenylguanidine is also highly soluble in organic solvents, which makes it easy to handle and use in various experimental setups. However, N-benzyl-N',N''-diphenylguanidine has several limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N',N''-diphenylguanidine. One area of research is the potential use of N-benzyl-N',N''-diphenylguanidine in the treatment of various diseases, including cancer, depression, and Parkinson's disease. Another area of research is the development of new synthesis methods for N-benzyl-N',N''-diphenylguanidine that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential toxicity of N-benzyl-N',N''-diphenylguanidine and its long-term effects on human health.
Synthesemethoden
N-benzyl-N',N''-diphenylguanidine can be synthesized using various methods, including the reaction of benzylamine with diphenylcyanamide, followed by reduction with hydrogen gas. Another method involves the reaction of benzylamine with diphenylthiourea, followed by oxidation with hydrogen peroxide. The purity of N-benzyl-N',N''-diphenylguanidine can be improved by recrystallization from solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N',N''-diphenylguanidine has been extensively studied for its various applications in scientific research. It has been used as a reagent in the synthesis of various drugs, including antihistamines, anticonvulsants, and antipsychotics. N-benzyl-N',N''-diphenylguanidine has also been studied for its potential use in the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
2-benzyl-1,3-diphenylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYLJIYQNGXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N',N''-diphenylguanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)



![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)

![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)